molecular formula C24H17BrCl2O4 B12047945 Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12047945
M. Wt: 520.2 g/mol
InChI Key: UIMJPLFBPGSSFU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzofuran core, substituted with bromine, dichlorobenzyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Etherification: The 5-position is substituted with the 2,6-dichlorobenzyl group through an etherification reaction, typically using a suitable base and a dichlorobenzyl halide.

    Esterification: The carboxylate group is introduced through an esterification reaction, often involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and dichlorobenzyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-((2,2-dimethylpropanoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-((2-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and dichlorobenzyl groups provides a distinct profile compared to similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C24H17BrCl2O4

Molecular Weight

520.2 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H17BrCl2O4/c1-2-29-24(28)22-15-11-21(30-13-16-18(26)9-6-10-19(16)27)17(25)12-20(15)31-23(22)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3

InChI Key

UIMJPLFBPGSSFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC=C3Cl)Cl)Br)C4=CC=CC=C4

Origin of Product

United States

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